[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide
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Overview
Description
2-Phenyl-1H-indol-3-yl carbamimidothioate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indol-3-yl carbamimidothioate typically involves multi-step reactions starting from indole derivatives. One common method includes the reaction of 2-phenylindole with thiocarbamoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indol-3-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
2-Phenyl-1H-indol-3-yl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indol-3-yl carbamimidothioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as protein kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Phenylindole: Shares the indole core structure but lacks the carbamimidothioate group.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
2-Phenyl-3-(1H-indol-3-yl)-1H-imidazole: A structurally related compound with an imidazole ring.
Uniqueness: 2-Phenyl-1H-indol-3-yl carbamimidothioate is unique due to the presence of the carbamimidothioate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
398472-22-5 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2-phenyl-1H-indol-3-yl) carbamimidothioate |
InChI |
InChI=1S/C15H13N3S/c16-15(17)19-14-11-8-4-5-9-12(11)18-13(14)10-6-2-1-3-7-10/h1-9,18H,(H3,16,17) |
InChI Key |
IYXKHTSVRKAEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC(=N)N |
Origin of Product |
United States |
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